N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide
Overview
Description
N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide is a useful research compound. Its molecular formula is C9H11N5OS and its molecular weight is 237.28 g/mol. The purity is usually 95%.
The exact mass of the compound N-1,3-thiazol-2-yl-3-(1H-1,2,4-triazol-1-yl)butanamide is 237.06843116 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound N-1,3-thiazol-2-yl-3-(1H-1,2,4-triazol-1-yl)butanamide is likely to interact with various biological targets due to the presence of thiazole and triazole moieties . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs . Similarly, imidazole, a close relative of triazole, is known to show a broad range of biological activities . .
Mode of Action
It’s known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, thiazole derivatives have been known to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Compounds containing thiazole and triazole moieties are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that the presence of thiazole and triazole moieties can improve the pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds containing thiazole and triazole moieties have been reported to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic effects .
Action Environment
It’s known that the solubility of thiazole in water, alcohol, and ether, as well as its stability, can affect its bioavailability and efficacy .
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-3-(1,2,4-triazol-1-yl)butanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5OS/c1-7(14-6-10-5-12-14)4-8(15)13-9-11-2-3-16-9/h2-3,5-7H,4H2,1H3,(H,11,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZEWYOZSDMEXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=NC=CS1)N2C=NC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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